The table below summarizes the core chemical information for H-Phe-Leu-NH₂·HBr.
| Property | Description |
|---|---|
| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1] |
| CAS Number | 108321-16-0 [2] [1] |
| Molecular Formula | C₁₅H₂₄BrN₃O₂ [2] [1] |
| Molecular Weight | 358.27 g/mol [2] [1] |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1] |
| InChI Key | SBFSMRHQAGKROZ-UHFFFAOYSA-N [1] |
| Storage | -20°C [2] |
This dipeptide amide can be synthesized using standardized peptide chemistry techniques.
For SPPS, key parameters to optimize include coupling time (2–4 hours), use of scavengers (e.g., 1% anisol) to reduce side reactions, and solvent polarity (e.g., DMF or DCM) to improve reagent solubility [1]. Post-synthesis, the purity and molecular mass of the resulting peptide are typically determined by RP-HPLC coupled with electrospray ionization mass spectrometry [3].
Research indicates that the Phe-Leu motif has specific biological activities, particularly in neuroprotection. The table below summarizes key experimental findings from a model using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-OHDA) [1].
| Parameter | 6-OHDA Model (Control) | 6-OHDA + Phe-Leu Analog | Change (%) |
|---|---|---|---|
| ROS Production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
| Mitochondrial Membrane Potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
| Caspase-3 Activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
The proposed mechanism for these effects involves the activation of key cell survival pathways. The Phe-Leu sequence is believed to mimic endogenous neurotrophic factors [1].
Proposed neuroprotective pathway activated by the Phe-Leu motif.
The leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1].
The s is significantly influenced by their structural sequence and modifications.
| Activity/Property | Dipeptide Sequence/Type | Experimental Model | Key Findings & Quantitative Data |
|---|
| Solid-state Cyclization | L-phenylalanyl-L-leucine (Phe-Leu) & L-leucyl-L-phenylalanine (Leu-Phe) [1] | Solid-state thermal analysis; Non-isothermal kinetics [1] | • Sequence impacts cyclization temperature & activation energy [1]. • High-yield synthesis of diketopiperazine derivatives [1]. | | Anticancer Activity | 32 novel dipeptides (N-terminus: salicylic acid; C-terminus: aromatic/alicyclic amines) [2] | Cancer cell lines (e.g., HCT-116) [2] | • 8 compounds showed single-digit micromolar GI₅₀ (high potency) [2]. • Induced rapid cell detachment & apoptosis (↑ caspases, PARP cleavage) [2]. • Dephosphorylated FAK (Y397), p130CAS (Y410), paxillin (Y118) [2]. |
Here are the generalized experimental methodologies for the key areas of study.
This methodology is used to study the thermal conversion of linear dipeptides to their cyclic diketopiperazine forms [1].
Workflow for studying solid-state dipeptide cyclization kinetics and parameters.
This workflow outlines the process for synthesizing and evaluating novel dipeptides for anticancer activity [2].
High-level workflow for screening and characterizing anticancer dipeptides.
The following diagram integrates a proposed mechanism based on the search findings, where novel Phe-Leu dipeptides inhibit focal adhesion signaling and induce apoptosis [2].
Proposed mechanism of novel Phe-Leu dipeptides inhibiting adhesion and inducing apoptosis.
The sequence-specific effects and solid-state behavior of phenylalanine-leucine dipeptides open several promising research avenues:
This dipeptide is composed of the amino acids phenylalanine and leucine, formulated as a hydrobromide salt to enhance its solubility and stability in aqueous solutions [1].
The neuroprotective effects are primarily mediated through the modulation of key intracellular survival and apoptotic pathways, particularly in response to oxidative stress.
The following table summarizes key experimental findings from a model of 6-hydroxydopamine (6-OHDA)-induced oxidative stress in SH-SY5Y neuroblastoma cells [1].
| Parameter Measured | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH2·HBr Analog | Change (%) |
|---|---|---|---|
| ROS Production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
| Mitochondrial Membrane Potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
| Caspase-3 Activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
RFU: Relative Fluorescence Units.
The Phe-Leu motif mimics endogenous neurotrophic factors [1]. In experimental models, this dipeptide activates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival [1] [2]. Specifically, it has been shown to increase levels of phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR) by 2.3-fold and 1.8-fold, respectively, compared to stressed controls [1]. The proposed molecular interaction involves the leucine residue facilitating hydrophobic interactions with Akt, while the phenylalanine moiety helps stabilize binding to mTOR [1].
H-Phe-Leu-NH2·HBr activates the PI3K/Akt/mTOR pathway to promote cell survival [1] [2].
Activation of the survival pathway concurrently suppresses apoptotic machinery. The dipeptide reduces the activity of Caspase-3, a key executioner enzyme in apoptosis, by 35% [1]. This indicates a significant role in preserving neuronal viability by halting the programmed cell death cascade.
The primary data for H-Phe-Leu-NH2·HBr comes from in vitro models simulating Parkinson's disease pathology.
H-Phe-Leu-NH2·HBr is primarily used in biochemical research and early-stage pharmaceutical development for neurological disorders [1]. Its mechanism aligns with strategies targeting oxidative stress and faulty cell signaling in diseases like Parkinson's and Alzheimer's [2].
H-Phe-Leu-NH2·HBr demonstrates compelling neuroprotective effects in preclinical models, primarily by activating the PI3K/Akt/mTOR pathway and suppressing apoptosis. Future work should focus on in vivo validation, structural optimization to enhance drug-like properties, and exploration of its effects in a wider range of neurodegenerative models.
The table below summarizes the key information found for H-Phe-Leu-NH2.HBr.
| Property | Description |
|---|---|
| Chemical Name | H-Phenylalanine-Leucine-Amide Hydrobromide [1] |
| CAS Number | 108321-16-0 [1] |
| Molecular Formula | C₁₅H₂₄BrN₃O₂ [1] |
| Molecular Weight | 358.27 g/mol [1] |
| Salt Form | Hydrobromide (HBr); enhances water solubility and stabilizes the amine group [1] |
| Structural Features | Dipeptide with an amide bond linking phenylalanine and leucine residues [1] |
| Reported Biological Activity | Shown to activate the PI3K/AKT/mTOR pathway, exhibiting neuroprotective effects in cellular models [1] |
The synthesis and handling of this dipeptide should follow established peptide chemistry principles, given the lack of a specific published protocol for this exact compound.
A multi-pronged analytical approach is required to fully characterize the dipeptide and confirm its stability.
The following diagram illustrates the general pathways of protein and peptide instability, which are critical considerations for a stable this compound formulation.
General pathways of peptide instability under stress [2]
Based on the gathered information, here are the practical steps to develop a complete data set for your whitepaper:
The table below summarizes the key research areas and quantitative findings for phenylalanine-leucine dipeptides and their analogs.
| Research Area | Specific Compound/System | Key Findings/Properties | Quantitative Data / Efficacy |
|---|---|---|---|
| Anticancer Agents [1] | N-terminus salicylic acid-modified Leu-Leu and Phe-Leu dipeptides. | Modulates cancer cell viability and attachment; interferes with FAK signaling. | Micromolar GI₅₀ values (antiproliferative activity). |
| Biocompatible Piezoelectricity [2] | L-phenylalanyl-L-leucine (Phe-Leu) and L-leucyl-L-phenylalanine (Leu-Phe) crystals. | Effective piezoelectric micro-/nanocrystals; sequence affects morphology and properties. | Effective piezoelectric coefficient (dₑₑ):
Here are the methodologies for key experiments from the search results.
The following diagrams illustrate the general workflow for studying dipeptide piezoelectricity and the proposed anticancer mechanism.
Workflow for creating and testing piezoelectric dipeptide crystals [2].
Proposed mechanism of modified dipeptides disrupting FAK signaling in cancer cells [1].
Solution-phase peptide synthesis (SolPPS) represents the foundational methodology for peptide chemistry that predates the more widely known solid-phase approach. While solid-phase peptide synthesis (SPPS) revolutionized the field by enabling automated synthesis and simplified purification, solution-phase methods remain indispensable for specialized applications where SPPS faces limitations [1] [2]. This is particularly true for peptides containing unusual structural elements such as the hydrazide bridge in biphalin, a dimeric enkephalin analogue that cannot be synthesized using standard polymeric supports [1] [2]. For simple dipeptides such as H-Phe-Leu-NH2, solution-phase approaches offer distinct advantages including precise reaction control, straightforward reaction monitoring, and significantly reduced reagent consumption compared to solid-phase methods.
The resurgence of interest in solution-phase techniques has been driven by growing needs for sustainable manufacturing processes in pharmaceutical development. Recent advances have addressed traditional limitations of SolPPS through improved coupling reagents, green solvent alternatives, and novel purification strategies that minimize environmental impact [3] [4]. Peptide-based therapeutics represent a rapidly expanding market projected to exceed USD 50 billion by 2026, with over 80 molecules currently marketed and 150+ in clinical development [3]. This growing importance has intensified the search for efficient, scalable synthetic methods that reduce the ecological footprint of peptide production while maintaining high purity standards.
The synthesis of H-Phe-Leu-NH2 requires careful consideration of protection-deprotection strategies to prevent undesired side reactions and ensure correct amide bond formation. The retrosynthetic analysis reveals two primary approaches:
The Z-protection approach offers distinct advantages for sustainable synthesis, as the deprotection step employs catalytic hydrogenation that generates no chemical byproducts and allows for solvent recovery [4]. This approach aligns with green chemistry principles by avoiding the stoichiometric base usage required for Fmoc removal and eliminating the piperidine solvent, which faces increasing regulatory restrictions due to its potential misuse in illegal narcotics production [4].
Modern solution-phase peptide synthesis emphasizes environmental health and safety (EHS) considerations alongside traditional efficiency metrics. The process mass intensity (PMI) has emerged as a key green chemistry metric, with recent advances achieving remarkably low PMI values of 30 for each deprotection/coupling sequence through one-pot protocols that avoid work-ups, intermediate purification, and dispersion effects [4]. Additional sustainability priorities include:
Table 1: Comparison of Protection Strategies for H-Phe-Leu-NH2 Synthesis
| Characteristic | Z-Protection Strategy | Fmoc-Protection Strategy |
|---|---|---|
| Deprotection Method | Catalytic hydrogenation | Base treatment (piperidine) |
| Byproducts | None | Piperidine-Fmoc adduct |
| Greenness Score | High | Moderate |
| Scalability | Excellent for large scale | Limited by base usage |
| Safety Considerations | Hydrogen gas handling | Piperidine toxicity and regulations |
| Solvent Compatibility | Ethyl acetate, EtOAc/TBME | DMF, DMSO |
Coupling Reaction Setup:
T3P-Mediated Coupling:
Work-up and Isolation:
Global Deprotection:
Purification and Characterization:
Table 2: Optimization Parameters for T3P-Mediated Coupling
| Parameter | Screened Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| T3P Equivalents | 1.0 - 2.0 equiv | 1.5 equiv | <1.0 equiv: Incomplete conversion; >2.0 equiv: No improvement |
| Base Equivalents | 1.0 - 4.0 equiv | 3.0 equiv | Lower equivalents reduce conversion; Higher equivalents do not improve yield |
| Reaction Time | 1 - 60 minutes | 5-15 minutes | Rapid completion within 5 minutes; extended times show no improvement |
| Solvent System | DMF, EtOAc, MeCN | EtOAc | EtOAc shows equivalent efficiency to DMF with improved greenness |
| Temperature | 0°C - 40°C | Room temperature | Lower temperatures slightly slow reaction; higher temperatures do not improve yield |
Moisture Control: T3P is highly sensitive to moisture. Strict anhydrous conditions must be maintained throughout the coupling reaction to ensure optimal performance. The reaction should be conducted under an inert nitrogen or argon atmosphere with thoroughly dried glassware and solvents [4].
Reaction Stoichiometry: The optimized 1.5:3.0 ratio of T3P to DIPEA is critical for achieving complete conversion. Deviation from this stoichiometry typically results in incomplete coupling, as the reaction reaches equilibrium rapidly without further progression over time [4].
Order of Addition: For optimal results, add the base (DIPEA) before introducing T3P. Pre-activation of the carboxylic acid component before adding the amine nucleophile should be avoided, as this sequence has been associated with increased racemization (up to 5% in model systems) [4].
For researchers requiring Fmoc-based protection, the following modified protocol can be employed:
Coupling Reaction:
Fmoc Deprotection:
This approach may be preferable for laboratories without hydrogenation equipment, though it offers a lower greenness score compared to the Z-protection strategy.
HPLC Analysis:
Chiral Purity Assessment:
Mass Spectrometry Characterization:
The following workflow diagram illustrates the complete synthetic and analytical process:
The solution-phase synthesis of H-Phe-Leu-NH2 using T3P chemistry represents a sustainable and efficient approach that aligns with modern green chemistry principles. The protocol detailed in these application notes demonstrates that carefully optimized solution-phase methods can compete with and even surpass solid-phase approaches for simple dipeptide synthesis, particularly when considering environmental impact metrics such as process mass intensity. The successful implementation of this methodology provides researchers with a robust synthetic toolbox for producing pharmaceutically relevant dipeptides with minimal environmental impact.
Future developments in solution-phase peptide synthesis will likely focus on further sustainability enhancements through continuous flow methodologies, bio-based solvent systems, and catalyst recycling. The integration of automation technologies with solution-phase approaches presents an exciting frontier for increasing reproducibility while reducing operator error. Additionally, the growing pharmaceutical interest in peptide-drug conjugates and structurally modified peptides will undoubtedly drive continued innovation in solution-phase techniques that can accommodate diverse chemical modifications beyond the scope of standard solid-phase synthesis.
C-terminal amidation is a critical post-translational modification that significantly enhances the biological activity and metabolic stability of therapeutic peptides [1]. This modification is particularly valuable for dipeptides and small peptides used in drug development, as it can increase receptor binding affinity and prolong half-life in vivo. Traditional enzymatic methods relying on peptidylglycine α-amidating monooxygenase (PAM) face limitations in scalability and substrate specificity [1]. This document outlines both novel photochemical and analytical detection protocols to address these challenges, enabling efficient production and characterization of C-terminally amidated dipeptides for research and therapeutic applications.
The following table summarizes the primary chemical approaches for C-terminal amidation:
Table 1: Comparison of C-Terminal Amidation Techniques
| Method | Key Reagent/Condition | Primary Advantage | Reported Yield Range | Reference |
|---|---|---|---|---|
| Photochemical Amidation | NBD-Cl/Bromomaleimide, Visible/UV Light | Broad substrate scope, scalable via photoflow reactor | Moderate to Excellent | [1] |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine reagents (e.g., 3), neutral buffer | Suitable for acid-sensitive peptides, reduces oxidative side reactions | High | [1] |
| Enzymatic Amidation (PAM) | Peptidylglycine α-amidating monooxygenase | Biomimetic, natural process | Variable (substrate-dependent) | [2] |
| Carboxypeptidase Y Transacylation | Carboxypeptidase Y, Arg-NH₂ | Applicable to recombinantly produced peptides | Not Specified | [3] |
This protocol describes a three-step, biomimetic process for converting C-terminal cysteine-extended peptide precursors into the corresponding C-terminal α-amides [1]. The method is scalable and compatible with a wide range of penultimate amino acids.
Step 1: Selective Cysteine Thiol Substitution
Step 2: Photoinduced Decarboxylative Elimination
Step 3: Enamide Cleavage to C-terminal Amide Choose one of the following two methods:
Option A: Acidolysis
Option B: IEDDA-Mediated Cleavage
Distinguishing C-terminal amides from carboxylic acids by mass spectrometry is challenging due to the small (1 Da) mass difference. The following techniques are recommended:
Table 2: Analytical Methods for C-Terminal Amidation Verification
| Method | Principle | Key Advantage | Reference |
|---|---|---|---|
| ERMS with SY Technique | Compares CID fragmentation pathways of isobaric peptides | Distinguishes CONH₂ and COOH with standard ion trap instruments | [4] |
| Chemical Derivatization | Converts COOH to CONHCH₃, creating a 14 Da mass shift | Unambiguous validation of C-terminal amide structure | [5] |
| Peptide Mapping with RP-HPLC/MS | Detects and quantifies C-terminal modified species by retention time and mass | Suitable for quality control of therapeutic peptides | [2] |
C-terminal amidation is not just a synthetic modification but also a naturally occurring process that modulates protein function and turnover:
The following diagram illustrates the logical workflow for the photochemical amidation process:
Diagram 1: Photochemical Amidation Workflow
The photochemical amidation protocol provides a robust, scalable platform for producing C-terminally amidated dipeptides and peptides. Its broad substrate scope, compatibility with both solution-phase and recombinant precursors, and operational simplicity make it particularly valuable for drug discovery and development. When combined with advanced analytical techniques for verification, this methodology enables researchers to reliably produce high-quality amidated peptides for therapeutic applications.
H-Phe-Leu-NH2·HBr (CAS 108321-16-0) is a synthetic dipeptide composed of the amino acids L-phenylalanine and L-leucine, modified with a C-terminal amide and prepared as a hydrobromide salt. This molecular architecture enhances the compound's stability and solubility in aqueous environments, making it suitable for rigorous biochemical and pharmaceutical research [1] [2]. The Phe-Leu motif is of significant interest due to its presence in various bioactive peptides and its potential role in neuroprotective signaling pathways [1].
The synthesis of H-Phe-Leu-NH2·HBr is efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS) on a Rink amide resin to directly obtain the C-terminal amide functionality [1].
The following workflow diagram illustrates the SPPS process:
The crude product requires purification to separate the target peptide from deletion sequences and side products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method [3].
Table 1: Optimized Parameters for SPPS of H-Phe-Leu-NH2·HBr
| Parameter | Specification | Impact on Yield/Purity |
|---|---|---|
| Coupling Time | 2 x 45 minutes per amino acid | Enhances amide bond formation, yield >99% per step [1]. |
| Scavengers in Cleavage | TFA/TIS/Water (95:2.5:2.5) | Reduces side reactions (e.g., t-butyl cation alkylation) [1]. |
| Solvent for Coupling | DMF or 2-MeTHF | 2-MeTHF is a greener alternative with similar efficiency [3]. |
Rigorous analytical control is essential to confirm the identity, purity, and composition of the final product.
Table 2: Purification Methods for H-Phe-Leu-NH2·HBr
| Method | Typical Conditions | Key Applications & Outcomes |
|---|---|---|
| Reversed-Phase HPLC | C18 column; H₂O/ACN + 0.1% TFA; UV 220 nm | Primary purification; achieves >97% purity; scalable from mg to g [1] [3]. |
| Ion-Exchange Chromatography | Not typically used for this dipeptide | More relevant for peptides with ionizable side chains (e.g., Arg, Asp, Lys) [5]. |
| Green Solvent Systems | e.g., EtOH/H₂O mixtures | Potential alternative; may require optimization to match ACN/TFA system resolution [3]. |
H-Phe-Leu-NH2·HBr has demonstrated promising neuroprotective properties in preclinical models, primarily through the modulation of key cellular survival pathways [1].
The following diagram illustrates the neuroprotective signaling pathway:
Adherence to EHS guidelines is critical for sustainable laboratory practices.
This application note provides a detailed protocol for the synthesis, purification, and characterization of H-Phe-Leu-NH2·HBr. The integration of optimized SPPS conditions, robust RP-HPLC purification, and comprehensive analytical controls ensures the production of high-quality material for research. The elucidated neuroprotective mechanisms provide a strong foundation for its application in neuroscience and drug development. Future efforts should focus on implementing the suggested green chemistry principles to enhance the sustainability of the peptide production process.
Research indicates that the Phe-Leu motif is a key functional unit. This dipeptide sequence mimics endogenous neurotrophic factors and activates the PI3K/AKT/mTOR pathway, a critical signaling cascade for neuronal survival, growth, and metabolism [1].
The proposed mechanism involves:
Experimental data from models of oxidative stress (6-OHDA-induced) in SH-SY5Y neuroblastoma cells demonstrates the functional outcomes of this pathway activation [1]:
Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models
| Parameter | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH₂·HBr Analog | Change |
|---|---|---|---|
| ROS Production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
| Mitochondrial Membrane Potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
| Caspase-3 Activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
These results demonstrate the compound's efficacy in reducing oxidative stress, preserving mitochondrial health, and attenuating apoptosis [1].
The following diagram illustrates this core neuroprotective signaling pathway:
Figure 1: Proposed signaling pathway for H-Phe-Leu-NH₂·HBr neuroprotection. The dipeptide activates the PI3K/AKT/mTOR pathway, leading to reduced oxidative stress, improved mitochondrial function, and inhibition of apoptosis [1].
Here are detailed methodologies for evaluating the neuroprotective effects of H-Phe-Leu-NH₂·HBr in cellular models.
This protocol uses 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mimic aspects of Parkinson's disease pathology [1].
1. Cell Culture and Pre-treatment
2. Oxidative Stress Induction and Analysis
3. Data Analysis
This protocol validates the proposed mechanism of action through protein analysis.
1. Cell Treatment and Protein Extraction
2. Western Blotting
3. Data Analysis
Key Applications:
Critical Considerations:
Table 2: Comparison with Structurally Similar Dipeptides
| Compound | Structure | Key Features / Research Context |
|---|---|---|
| H-Phe-Leu-NH₂·HBr | Phe-Leu dipeptide amide | Neuroprotection via PI3K/AKT/mTOR, reduces ROS and apoptosis [1]. |
| H-Phe-Phe-NH₂ | Phe-Phe dipeptide amide | High-affinity ligand for substance P (1-7) binding site; reduces neuropathic pain; used as a scaffold for stable mimetics [2]. |
| Constrained Analogues | Cyclized (e.g., pyrrolidine) or N-methylated | Improved metabolic stability and intestinal permeability; rational design for drug development [2]. |
H-Phe-Leu-NH₂·HBr represents a promising neuroprotective agent. Its defined mechanism of action and the availability of robust experimental protocols provide a solid foundation for advancing research. Future work should focus on optimizing its drug-like properties and validating its efficacy in more complex disease models.
TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a uronium-type coupling reagent that has become established in peptide synthesis due to its efficiency in facilitating amide bond formation between protected amino acids. When combined with HOBt (1-hydroxybenzotriazole) as an additive, this coupling system enables the synthesis of dipeptide structures with minimal racemization and high yields under relatively mild conditions. The significance of this methodology extends beyond research-scale applications to pharmaceutical development, where peptide-based therapeutics constitute approximately 10% of the active pharmaceutical ingredient market. [1] [2]
The TBTU/HOBt system offers distinct advantages over traditional coupling methods. Compared to carbodiimide-based approaches using reagents like DCC (dicyclohexylcarbodiimide), TBTU/HOBt provides faster reaction times (often completing within 30 minutes to 2 hours) and generates soluble by-products that simplify purification. Additionally, this system demonstrates excellent compatibility with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies, making it versatile for various synthetic schemes. The low racemization tendency is particularly valuable when working with stereosensitive sequences where chiral integrity must be preserved. [3] [4]
The coupling mechanism begins with activation of the carboxyl group, where TBTU first reacts with the carboxylate anion to form an O-active ester intermediate. This benzotriazole ester displays enhanced electrophilicity compared to the original carboxylic acid, making it susceptible to nucleophilic attack by the amine component. HOBt plays a dual role in this process: it suppresses racemization by preventing the formation of oxazolone intermediates, and it enhances the reaction rate by generating a more reactive ester species. The final amide bond formation proceeds with displacement of HOBt, yielding the desired dipeptide along with soluble by-products that are easily removed during workup. [5] [4]
Figure 1: Reaction mechanism of TBTU/HOBt-mediated dipeptide synthesis illustrating the activation and coupling steps
Materials:
Procedure:
Materials:
Procedure:
Table 1: Comparative Performance of Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Typical Yield Range | Racemization Risk | Reaction Time | By-product Characteristics |
|---|---|---|---|---|
| TBTU/HOBt | 85-95% | Low | 30 min - 2 hr | Soluble, easy to remove |
| HBTU/HOBt | 85-95% | Low | 30 min - 2 hr | Soluble, easy to remove |
| DCC/HOBt | 80-92% | Moderate | 2-12 hr | Insoluble DCU precipitates |
| EDC/HOBt | 80-90% | Moderate | 2-12 hr | Soluble, easy to remove |
| PyBOP | 85-95% | Low | 30 min - 2 hr | Soluble, easy to remove |
Table 2: Solvent and Base Optimization for TBTU/HOBt Coupling
| Parameter | Options | Advantages | Considerations |
|---|---|---|---|
| Solvent | DCM | Easy evaporation, good solubility | Limited solubility for some protected amino acids |
| DMF | Excellent solubility for all components | Difficult removal, requires column purification | |
| Base | DIPEA | Strong base, efficient activation | May promote racemization in sensitive cases |
| NMM | Moderate base, good performance | Slower activation than DIPEA | |
| 2,6-Lutidine | Weak base, minimal racemization | Requires longer reaction times |
Recent studies have demonstrated that microwave irradiation can significantly enhance TBTU/HOBt-mediated couplings, reducing reaction times to 30 minutes while maintaining excellent yields (typically >90%). This approach has been successfully applied in both solution and solid-phase synthesis, including the preparation of complex peptides like pentagastrin. When working with sterically hindered amino acids (e.g., N-methylated amino acids, α,α-dialkylated amino acids), extending the reaction time to 4-12 hours and using a slight excess of TBTU (1.2 equiv) and HOBt (1.3 equiv) typically improves yields. [1] [4]
Table 3: Common Issues and Solutions in TBTU/HOBt Coupling
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Yield | Incomplete activation | Ensure anhydrous conditions; fresh coupling reagents |
| Insufficient base | Increase base equivalents (2.5-3.0 equiv); confirm base quality | |
| High Racemization | Base too strong | Switch to milder base (2,6-lutidine); reduce reaction temperature |
| Prolonged activation | Add amine component immediately after activation | |
| Slow Reaction | Steric hindrance | Extend reaction time; use HATU instead of TBTU for difficult cases |
| Poor solubility | Change solvent to DMF; increase dilution | |
| By-product Formation | Guanidylation | Add HOBt (1.1 equiv) prior to TBTU; use minimum activation time |
For difficult couplings involving sterically hindered amino acids such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, several specialized approaches have been developed. The use of alternative solvents such as THF/acetonitrile mixtures can reduce racemization while maintaining good solubility. Additionally, increasing the coupling temperature to 40-50°C can improve reaction rates for challenging sequences without significant epimerization when HOBt is present. For sequences prone to guanidylation side reactions (common with uronium salts), pre-activation of the carboxyl component for 2-3 minutes before adding the amine component typically minimizes this issue. [5] [4]
Recent advances in green chemistry have prompted the development of aqueous micellar media as sustainable alternatives to traditional organic solvents for peptide synthesis. Notably, TBTU/HOBt/DIEA coupling systems have demonstrated excellent performance in pure water under microwave irradiation (60°C, 30 minutes), enabling dipeptide synthesis with yields comparable to conventional methods. This approach significantly reduces the environmental impact of peptide synthesis by eliminating polar aprotic solvents like DMF and DCM, which account for the largest amount of waste in traditional peptide manufacturing. [1]
The implementation of heterogeneous catalytic systems represents another emerging trend. Functionalized magnetic nanoparticles (MNPs) such as Fe₃O₄@SiO₂/TABHA have shown promising results in catalyzing amide bond formation with efficiencies up to 90% at ambient temperature within 4 hours. These recoverable catalysts offer economic and environmental benefits compared to traditional stoichiometric coupling reagents. While not yet widely adopted for complex peptide synthesis, these systems show potential for specific applications where traditional coupling reagents present limitations. [7]
The TBTU/HOBt coupling system remains a robust and efficient method for dipeptide synthesis, offering an optimal balance of high yields, low racemization, and practical convenience. The protocols outlined in this document provide researchers with reliable procedures for both solution-phase and solid-phase synthesis, along with optimization strategies for challenging sequences. As peptide therapeutics continue to gain importance in pharmaceutical development, mastering these fundamental coupling techniques remains essential for synthetic chemists and researchers in medicinal chemistry.
This compound (H-Phenylalanine-Leucine-Amide Hydrobromide) is a synthetic dipeptide compound composed of the amino acids phenylalanine and leucine in a hydrobromide salt form. With the chemical formula C₁₅H₂₄BrN₃O₂ and molecular weight of 358.27 g/mol, this dipeptide has gained significant attention in biochemical research for its potential biological activities and applications in neuroscience and drug development [1]. The hydrobromide salt form enhances the compound's solubility in water and stabilizes the amine group present in the molecule, making it particularly suitable for various experimental applications [1]. The unique structural features of this compound, including an amide bond linking the phenylalanine and leucine residues and the presence of the bromide ion, significantly affect its physicochemical properties, solubility, and reactivity [1].
The phenylalanine component is essential for protein synthesis and acts as a precursor for neurotransmitters such as dopamine, while leucine plays a crucial role in muscle metabolism and protein synthesis [1]. This combination of aromatic (phenylalanine) and branched-chain (leucine) amino acids provides distinct biological activities compared to other dipeptides, making this compound a valuable compound for investigating peptide interactions, enzymatic reactions, and potential therapeutic applications [1]. These Application Notes provide detailed information on the properties, applications, and handling protocols for this compound to support researchers in utilizing this compound effectively in their scientific investigations.
This compound exhibits specific chemical and physical characteristics that researchers must understand for proper handling and experimental design. The compound is typically supplied as a white to off-white powdered solid with demonstrated stability under recommended storage conditions [2]. Its structural features include an amide bond linking the phenylalanine and leucine residues, with the hydrobromide salt formation enhancing both solubility and stability profiles [1].
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 108321-16-0 |
| Molecular Formula | C₁₅H₂₄BrN₃O₂ |
| Molecular Weight | 358.27 g/mol |
| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide |
| Storage Temperature | -20°C |
| Purity | ≥95%-97% (HPLC) |
| Water Solubility | Enhanced due to hydrobromide salt formation |
The canonical SMILES representation for this compound is CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br, indicating the branched-chain structure of the leucine residue, the amide bond, and the aromatic phenylalanine side chain [1]. The compound's exact mass is 357.10500 with a PSA of 98.21000, and it has a LogP value of 3.32220, suggesting moderate hydrophobicity despite the hydrobromide salt formation [3]. Suppliers typically offer the compound with purity levels ranging from 95% to 97% as determined by HPLC analysis, with various packaging options available from milligram to kilogram quantities [2].
The synthesis of this compound can be achieved through several well-established methods, with Solid-Phase Peptide Synthesis (SPPS) representing the gold standard due to its high efficiency and scalability [1]. This section outlines the primary synthesis approaches and key optimization parameters for producing high-quality this compound.
The SPPS process involves sequentially adding Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support [1]. The general protocol involves: (1) deprotection of the N-terminal Fmoc group using piperidine, (2) coupling of the protected amino acid using activation reagents such as HATU or HBTU in the presence of a base such as DIPEA, and (3) repetition of these steps until the complete sequence is assembled. Following chain assembly, the peptide is cleaved from the resin support using a cleavage cocktail typically containing trifluoroacetic acid (TFA) along with appropriate scavengers. The final step involves treatment with hydrobromic acid to form the hydrobromide salt, which enhances solubility and stability [1].
As an alternative approach, solution-phase synthesis employs activated amino acids using coupling reagents such as Dicyclohexylcarbodiimide (DCC) in organic solvents to facilitate peptide bond formation [1]. This method is particularly useful for larger-scale productions but may require more extensive purification procedures. Recent research has demonstrated the effectiveness of reversed micellar systems for dipeptide synthesis, using AOT surfactant in isooctane to create nanoreactors that enhance reaction efficiency [4].
Table 2: Optimization Strategies for this compound Synthesis
| Parameter | Impact on Yield/Purity | Example Modification |
|---|---|---|
| Coupling Time | Extended to 2–4 hours | Enhances amide bond formation |
| Scavengers | Reduces side reactions | Add 1% anisol or thiol derivatives |
| Solvent Polarity | Improves reagent solubility | Use dimethylformamide (DMF) or dichloromethane (DCM) |
| Coupling Reagents | Increases efficiency | DCC, HATU, or HOAt |
Studies highlight that even minor inefficiencies (e.g., 97% coupling yield per step) drastically reduce overall peptide purity for longer chains. For dipeptides such as H-Phe-Leu-NH₂.HBr, however, high yields (>90%) are achievable through rigorous washing and scavenger use [1]. The non-enzymatic synthesis approach using reversed micelles has demonstrated particular promise, with one study reporting a maximum yield of 0.565 at 80 hours under optimized conditions using DCC as a condensing agent [4].
This compound has demonstrated significant potential in various research applications, particularly in neuroscience and cell signaling studies. Its unique structural properties allow for specific interactions with biological systems, making it a valuable tool for investigating fundamental biochemical processes.
Research indicates that this compound exhibits notable neuroprotective properties through its activation of key survival signaling cascades. The phenylalanine-leucine (Phe-Leu) motif mimics endogenous neurotrophic factors, enabling activation of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway [1]. In SH-SY5Y neuroblastoma cells subjected to 6-hydroxydopamine (6-OHDA)-induced oxidative stress, analogs containing the Phe-Leu sequence significantly increased phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) levels by 2.3-fold and 1.8-fold, respectively [1].
The dipeptide's leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1]. This dual interaction mechanism enables robust activation of the neuroprotective signaling cascade, positioning this compound as a promising candidate for investigating therapeutic approaches to neurodegenerative conditions.
Table 3: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models
| Parameter | 6-OHDA Model (Control) | 6-OHDA + this compound Analog | Change (%) |
|---|---|---|---|
| ROS production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
| Mitochondrial membrane potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
| Caspase-3 activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
Beyond its activation of survival pathways, this compound demonstrates significant anti-apoptotic properties. Experimental data shows the compound reduces Caspase-3 activity by 35% in 6-OHDA-injured neurons, comparable to the neuroprotective effects of established dimeric dipeptide reference compounds [1]. This attenuation of apoptotic cascades further supports its potential application in neuroprotective therapeutic strategies.
The following diagram illustrates the signaling pathway activated by this compound:
This protocol evaluates the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by 6-hydroxydopamine (6-OHDA).
Cell Culture and Differentiation: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS at 37°C in a 5% CO₂ atmosphere. For differentiation, treat cells with 10 μM retinoic acid for 5-7 days before experiments [1].
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile distilled water. Aliquot and store at -20°C. Prepare working concentrations by diluting in culture medium immediately before use.
Oxidative Stress Induction and Treatment:
Assessment of Neuroprotective Effects:
Calculate percentage protection compared to 6-OHDA-treated controls. Statistical analysis should include one-way ANOVA with post-hoc tests, with p<0.05 considered significant.
This protocol evaluates the metabolic stability of this compound, which is crucial for its potential therapeutic application.
Incubation Preparation:
Reaction Initiation and Time Course:
Sample Analysis:
Calculate half-life (t₁/₂) and intrinsic clearance using standard equations. Compare with unmodified H-Phe-Phe-NH₂ analogs, which have demonstrated improved metabolic stability through rigidification strategies [5].
Proper handling and storage of this compound are essential for maintaining compound stability and ensuring experimental reproducibility. This section outlines critical protocols for storage, preparation, and safety measures when working with this dipeptide.
This compound should be stored at -20°C in its original container or a tightly sealed, light-resistant container to prevent degradation [2]. The compound is typically supplied as a lyophilized powder with demonstrated stability for at least 12 months when stored under recommended conditions. For long-term storage, desiccants should be included to protect against moisture, and the compound should be equilibrated to room temperature before opening to prevent condensation [3].
Stock solutions prepared in distilled water or appropriate buffers can be stored at -20°C for up to 3 months without significant degradation, though repeated freeze-thaw cycles should be avoided. For working solutions, it is recommended to prepare fresh dilutions on the day of use to ensure optimal activity in experimental systems.
This compound is intended for research purposes only and is not designed for human therapeutic applications or veterinary use [1]. While comprehensive toxicity data may be limited, standard precautions for handling biochemical compounds should be followed:
The compound has a WGK Germany rating of 3, indicating it is highly water-polluting [2]. In case of accidental release, contain the spill immediately using appropriate absorbent materials and prevent entry into waterways or drainage systems.
This compound is commercially available from several specialty chemical suppliers with varying purity grades and packaging options to meet diverse research needs.
Table 4: Supplier Information for this compound
| Supplier | Purity | Packaging Options | Additional Information |
|---|---|---|---|
| GL Biochem (Shanghai) Ltd | 95%-98% HPLC | 10mg to 10g | Custom synthesis available |
| Hangzhou MolCore BioPharmatech | 97% | 1kg to 5kg | Bulk quantities |
| Nextpeptide Inc | 97% | 1kg to 5kg | GMP manufacturing available |
| DONBOO AMINO ACID COMPANY | Not specified | Customizable | Custom packaging |
| Shanghai Hanhong Scientific | Not specified | Various | CAS: 108321-16-0 |
Researchers should verify certificate of analysis for each batch, including HPLC chromatograms and mass spectrometry confirmation when available. Lead times may vary from immediate availability for standard sizes to 1-2 weeks for custom quantities or specialized quality certifications [2].
This compound represents a promising dipeptide compound with demonstrated neuroprotective properties through its activation of the PI3K/AKT/mTOR signaling pathway and attenuation of apoptotic cascades. Its unique structural features, combining aromatic phenylalanine and branched-chain leucine residues, contribute to its biological activity and potential research applications.
Future research directions should focus on further elucidating the compound's mechanism of action, optimizing its metabolic stability through structural modifications, and exploring its potential in various disease models beyond neurodegeneration. The constrained analog approach used for H-Phe-Phe-NH₂ [5] could be applied to this compound to develop derivatives with improved pharmacokinetic properties and target specificity.
As research continues, this compound and its analogs may provide valuable insights into peptide-based therapeutic strategies and serve as important tools for understanding cellular survival mechanisms in response to oxidative stress and other pathological conditions.
1. Neuroprotective Effects via PI3K/AKT/mTOR Pathway Activation The Phe-Leu motif in H-Phe-Leu-NH2·HBr mimics endogenous neurotrophic factors, activating key cell survival signaling pathways. In studies using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-OHDA), peptides containing the Phe-Leu sequence demonstrated significant neuroprotective effects. [1]
The proposed mechanism involves the dipeptide's leucine residue facilitating hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR’s FRB domain. This leads to the observed upregulation of phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (p-mTOR). [1]
Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models [1]
| Parameter | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH2·HBr Analog | Change (%) |
|---|---|---|---|
| ROS production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
| Mitochondrial membrane potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
| Caspase-3 activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
2. Attenuation of Apoptotic Cascades Consistent with the activation of survival pathways, H-Phe-Leu-NH2·HBr exhibits a strong anti-apoptotic effect. The data shows a 35% reduction in Caspase-3 activity, a key effector in apoptosis, in 6-OHDA-injured neurons. This level of protection is comparable to that of known neuroprotective dimeric dipeptides. [1]
3. Solid-Phase Peptide Synthesis (SPPS) and Salt Formation The synthesis of H-Phe-Leu-NH₂.HBr is optimally achieved through Solid-Phase Peptide Synthesis (SPPS), which is efficient and scalable for dipeptides. [1]
Table 2: Key Steps in SPPS for H-Phe-Leu-NH₂.HBr [1]
| Parameter | Impact on Yield/Purity | Example Modification |
|---|---|---|
| Coupling Time | Extended to 2–4 hours | Enhances amide bond formation |
| Scavengers | Reduces side reactions | Add 1% anisol or thiol derivatives |
| Solvent Polarity | Improves reagent solubility | Use dimethylformamide (DMF) or dichloromethane (DCM) |
The process involves sequentially adding Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage. The final hydrobromide salt is formed by treating the synthesized dipeptide amide with hydrobromic acid, which enhances its solubility in water and stabilizes the amine group. [1]
The search results do not contain specific analytical methods for this compound. The following protocols are suggested based on standard practices for peptide characterization. You must validate these methods in your laboratory.
Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Protocol 3: Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The following diagrams illustrate the key experimental workflow for synthesis and analysis, and the proposed neuroprotective mechanism of this compound.
Diagram 1: Synthesis and Analytical Workflow for this compound. This flowchart outlines the key steps from solid-phase synthesis to final analytical characterization.
Diagram 2: Proposed Neuroprotective Signaling Pathway. This diagram illustrates how this compound is proposed to activate the PI3K/AKT/mTOR survival pathway, leading to observed protective effects against oxidative stress.
The table below summarizes the key identifying information for your compound of interest [1] [2].
| Property | Details |
|---|---|
| Common Name | H-Phe-Leu-NH2 · HBr; Phe-Leu Amide hydrobromide [1] |
| CAS Number | 108321-16-0 [1] |
| Molecular Formula | C₁₅H₂₄BrN₃O₂ [1] [2] |
| Molecular Weight | 358.27 g/mol (or 358.274 Da) [1] [2] |
| Purity | Typically 95% to 98% (HPLC) [1] |
| Storage | -20°C [1] |
While direct references for H-Phe-Leu-NH2 · HBr synthesis are limited, the following table integrates general peptide synthesis challenges with applicable principles from the search results. These can guide your investigation into improving yield [3] [4].
| Problem Phenomenon | Potential Root Cause | Recommended Solution |
|---|
| Low Overall Yield | Incomplete coupling reaction between Phe and Leu. | • Activate carboxylic acid with coupling agents (e.g., HATU, DCC). • Use a molar excess of the carboxyl component [3]. | | | Racemization during synthesis, leading to diastereomer impurities. | • Use protected amino acids (e.g., Boc, Fmoc) [3]. • Employ low-racemization coupling methods and additives (e.g., Oxyma Pure) [4]. | | Poor Purity or Incorrect Product | Inadequate purification of the final product. | • Implement solid-phase synthesis for easier purification [4]. • Purify via High-Performance Liquid Chromatography (HPLC) [1]. | | Difficulty in Amidation | Low efficiency in forming the C-terminal amide. | • Start with a leucine amide component instead of forming the amide at the final step [3]. • Use a solid support with a linker designed for amide release [4]. | | Low Yield in HBr Salt Formation | Incomplete salt formation or precipitation. | • Ensure the use of high-purity HBr in the correct solvent. • Optimize precipitation conditions (solvent, temperature, concentration). |
Here is a generalized protocol and key factors to consider, drawing from standard peptide synthesis techniques referenced in the search results.
The following diagram outlines the core steps of the Solid-Phase Peptide Synthesis (SPPS) workflow, which is a common method for synthesizing peptides like H-Phe-Leu-NH2 [4]:
Q1: What are the primary industrial applications of dipeptides like H-Phe-Leu-NH2 · HBr? Dipeptides and their derivatives are primarily used in scientific research and drug development. They serve as key building blocks for more complex peptides, which are important in developing therapeutics. Specific derivatives can act as enzyme inhibitors or hormone analogs [3].
Q2: Where can I purchase H-Phe-Leu-NH2 · HBr for research purposes? Several chemical suppliers offer this compound. The table below lists some companies found in the search results. Always verify the certificate of analysis for lot-specific purity data [1].
| Company Name | Purity | Package Size |
|---|---|---|
| GL Biochem (Shanghai) Ltd | 95%-98% HPLC | 10mg to 10g |
| Hangzhou MolCore BioPharmatech Co.,Ltd. | 97% | 1KG; 5KG |
| Nextpeptide Inc | 97% | 1KG; 5KG |
Q3: The synthesis yield of my peptide is low. What is the first parameter I should check? The coupling reaction efficiency is often the primary bottleneck. First, verify that your coupling agents are fresh and effective. Then, ensure that you are using an appropriate molar excess of the activated amino acid and that the reaction is given sufficient time to complete. Monitoring the reaction with a test like the Kaiser ninhydrin test can help confirm complete coupling [3] [4].
FAQ 1: Why does H-Phe-Leu-NH₂·HBr have poor solubility in some polar solvents? The solubility of a peptide salt is dictated by its ability to form favorable interactions with the solvent, primarily through hydrogen bonding and ionic forces. While H-Phe-Leu-NH₂·HBr has ion-dipole compatibility with polar solvents, its specific molecular structure can lead to challenges.
FAQ 2: Which solvents are recommended for dissolving H-Phe-Leu-NH₂·HBr? A combination of solvents often works best. Start with a small amount of a strong, pure solvent to dissolve the peptide, and then dilute with your final solvent or buffer.
The table below summarizes solvent options based on their ability to interact with different parts of the molecule [2] [1] [3].
| Solvent Type | Example Solvents | Mechanism & Rationale | Notes & Precautions |
|---|---|---|---|
| Protic Polar Solvents | Water, Methanol, Ethanol, Trifluoroethanol (TFE) | Dissolves ionic HBr salt; disrupts peptide-peptide H-bonds. Water is the primary choice for the salt form [2]. | May not fully dissolve hydrophobic peptides at high concentrations. |
| Dipolar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent solvation of peptide backbone; weak solvation of counterions. DMSO is highly effective for difficult peptides. | High boiling points can be hard to remove. DMSO can penetrate skin. |
| Acidic Solvents | Acetic Acid, Trifluoroacetic Acid (TFA) | Protonates basic groups, increasing charge and solubility. Useful for very stubborn peptides. | Requires subsequent neutralization or lyophilization for removal. |
| Solvent Mixtures | Water + Acetonitrile, Water + Isopropanol | Balances polarity for both ionic and hydrophobic groups. Common for HPLC analysis. | Optimize ratio to prevent precipitation. |
FAQ 3: What is a standard step-by-step protocol to dissolve H-Phe-Leu-NH₂·HBr? Standard Protocol for Dissolving H-Phe-Leu-NH₂·HBr in Aqueous Buffer
Principle: Use a minimal amount of a strong, pure solvent to initially solubilize the peptide, followed by dilution into the desired aqueous buffer. This method minimizes the exposure of the peptide to harsh conditions while ensuring complete dissolution.
Workflow: The following diagram outlines the decision-making process for dissolving the peptide.
Materials:
Procedure:
Troubleshooting:
Recent research reveals that the classic rule—"hydrogen-bonded complexes are always less stable in polar solvents"—is not universal. Stability in polar solvents can increase if significant charge transfer occurs between the molecules forming the bond [1].
This principle is visualized in the diagram below.
Implication for H-Phe-Leu-NH₂·HBr: While this specific charge-transfer effect is more documented in small molecule complexes, it highlights that solvent-peptide interactions are nuanced. If a peptide contains residues capable of significant charge transfer, its solubility in a specific polar solvent might be higher than anticipated.
Q: Why is my dipeptide hydrobromide salt not retaining on my C18 reversed-phase column?
Q: What is the best way to purify my dipeptide hydrobromide salt on a preparative scale?
Q: How can I confirm the identity and purity of my final product?
The table below outlines common problems, their potential causes, and solutions you can suggest.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low retention on C18 column | Compound too small/polar; HBr salt too hydrophilic [1] | Use ion-pair chromatography [4]; Switch to HILIC mode [2] |
| Poor solubility / Sample precipitation | Crude peptide mixture with protected side chains; polarity of hydrobromide salt [1] | Suspend in acidified water (e.g., 0.5% TFA) and load as slurry [1] |
| Low yield after purification | Sample loss from breakthrough on column [1]; degradation during harsh conditions | Optimize sample loading solvent to prevent breakthrough; Avoid strong bases/high heat to prevent decomposition of sensitive cores [4] |
| Co-elution with impurities | Inadequate chromatographic separation | Optimize mobile phase gradient; Use a column with different selectivity (e.g., C8, phenyl) |
This protocol is adapted from a method used for the library synthesis of a natural dipeptide antibiotic isolated as a hydrobromide salt [4].
This step is crucial for obtaining a high-purity, stable final product.
The following diagram illustrates the process for identifying and verifying your dipeptide, integrating techniques like MALDI-ToF MS.
The core of the verification process involves matching the experimental mass-to-charge ratio (m/z) from MALDI-ToF MS analysis with the theoretical mass of the target dipeptide [5]. A single, sharp peak on analytical RP-HPLC confirms high purity [4].
Choosing the correct sample loading method is critical to prevent breakthrough and ensure high recovery. The flowchart below will help you choose the right strategy.
Understanding how racemization occurs is the first step in preventing it. A key study illustrates that racemization can proceed via an inter-residue oxazoline intermediate [1].
This mechanism is particularly favored when an amino acid that can form a stable tertiary carbocation (like L-3-hydroxyvaline) is present in the peptide chain [1]. For your dipeptide, H-Phe-Leu-NH₂, the principles of this mechanism highlight the risk of racemization at the phenylalanine residue during activation and coupling.
The following diagram outlines the proposed mechanism for this racemization pathway:
Based on general peptide synthesis principles and data from the search results, here are key strategies to reduce racemization during the synthesis of H-Phe-Leu-NH₂·HBr [2].
| Strategy | Implementation Example | Rationale & Effect |
|---|---|---|
| Optimize Coupling | Extend coupling time to 2–4 hours; use high efficiency coupling reagents (e.g., HATU, HOAt) [2]. | Ensures complete amide bond formation, reducing the time activated intermediates persist. |
| Use Protective Scavengers | Add 1% anisol or thiol derivatives to the reaction mixture [2]. | Scavengers quench cationic side-reactions, preventing the formation of racemization-prone intermediates. |
| Control Reaction Environment | Use polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) [2]. | Improves solubility of reagents and intermediates, promoting a homogeneous and efficient reaction. |
| Employ Strategic Protection | Use N-terminal protection groups (e.g., Boc, Fmoc) during synthesis [2]. | Prevents unwanted side reactions at the N-terminus that could lead to racemization. |
Here is a detailed workflow for synthesizing H-Phe-Leu-NH₂·HBr, incorporating the strategies above to minimize racemization. This protocol is adapted from general solid-phase peptide synthesis (SPPS) methods [2].
Key Steps and Rationale:
Q1: Why is the hydrobromide (HBr) salt form used for this dipeptide? The hydrobromide salt stabilizes the amine group of the peptide and significantly enhances its solubility in aqueous solutions, which is beneficial for subsequent biological testing and formulation [2].
Q2: How can I confirm and quantify the level of racemization in my final product? The advanced Marfey's method is a highly effective technique for this purpose. It involves hydrolyzing your peptide, derivatizing the free amino acids with a chiral reagent (like 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide, L-FDLA), and then analyzing the derivatives using LC-MS. This allows for the separation and quantification of D and L enantiomers for each amino acid [1].
Q3: Are there any analytical techniques to monitor racemization during synthesis, not just at the end? While Marfey's method is typically for the final product, you can use analytical HPLC with a chiral column to monitor the purity of intermediates after each coupling step. An unexpected peak appearing at the same retention time could indicate the formation of the diastereomer due to racemization.
For the dipeptide H-Phe-Leu-NH₂, coupling time is not a standalone variable but is heavily influenced by your choice of reagents and conditions. The primary goal is to achieve complete coupling quickly while minimizing a major side reaction: epimerization (racemization), where the chiral integrity of your amino acids is lost [1].
The table below summarizes how different factors impact coupling efficiency and epimerization risk.
| Factor | Impact on Coupling & Epimerization | Recommendations for H-Phe-Leu-NH₂ |
|---|---|---|
| Coupling Reagent | Directly affects speed and epimerization level [1]. | Use phosphonium/uronium salts (PyBOP, HATU) or carbodiimides (DIC) with additives [2] [1]. |
| Additives | Suppress epimerization by preventing oxazolone formation [1]. | Include additives like HOAt or HOBt (1-2 equiv) with coupling reagent [1]. |
| Solvent | Polarity can influence reactivity and epimerization [2]. | Use polar aprotic solvents (DMF, DCM, NMP) [2]. |
| Reaction Scale & Concentration | Higher concentrations can drive reaction faster. | Ensure a sufficiently high concentration of amino acids and reagents. |
Quantitative data highlights the critical importance of reagent selection. Research shows that using DIC/HOAt resulted in only 4.2% epimerization for a model peptide, compared to 29.8% with EDC/HOAt [1]. For solid-phase synthesis, extended coupling times of 2 to 4 hours are common to ensure high yields [2].
Here are solutions to frequently encountered issues during the coupling step:
Problem: Slow or Incomplete Coupling
Problem: Excessive Epimerization
Problem: Side Reactions and Impurities
The following diagram outlines a logical workflow for monitoring your coupling reaction and making adjustments based on the results. This proactive approach is key to efficient optimization.
Workflow Description:
Q1: Do I need to perform peptide couplings under air-free conditions? While not always mandatory, air-free conditions (using argon or nitrogen) are beneficial. They prevent the oxidation of sensitive reagents (e.g., carbodiimides to ureas) and protect amino acid side chains (e.g., Cysteine) from oxidation, leading to higher yields and purity [3].
Q2: What is a good starting point for the molar ratio of coupling reagent? A common and effective starting point is to use 1.2 to 2 equivalents of both the coupling reagent and the additive relative to the amino acid you are activating [3]. For difficult couplings, this may be increased.
Q3: How can I make my peptide synthesis more sustainable? The field is moving towards greener processes. You can:
Question: How can I prevent the S-tert-butylation of cysteine side chains when using a TFA cleavage cocktail for peptides synthesized with tBu-based protecting groups?
Problem Explanation: During the acidic cleavage and deprotection step in SPPS, the Cys thiol group can react with tert-butyl (tBu) cations generated from the removal of tBu-based protecting groups on other amino acids (like Ser(tBu) or Thr(tBu)), forming a stable S-tert-butylated cysteine side product [1].
Recommended Solution: A Two-Step Optimized Cleavage Protocol A 2025 study recommends a specific two-step cleavage strategy to mitigate this side reaction effectively [1].
The table below details the specific composition of the initial cocktail and the final TFA proportion.
Table: Optimized Two-Step Cleavage Cocktail Composition
| Component | Function | Volume in Initial Cocktail | Final TFA Proportion |
|---|---|---|---|
| TFA (Trifluoroacetic Acid) | Main cleavage and deprotection agent | 70% | 80% |
| TIS (Triisopropylsilane) | Scavenger | 5% | - |
| H₂O (Water) | Scavenger | 5% | - |
| Thioanisole | Scavenger | 10% | - |
| DMS (Dimethyl Sulfide) | Scavenger | 10% | - |
| DTT (Dithiothreitol) | Disulfide-reducing scavenger | 1% (added quantity) | - |
Key Findings from the Research: The study evaluated various scavengers and found that the combined use of thioanisole and DMS in higher quantities than standard protocols, along with 1% DTT, was particularly beneficial. It is crucial to note that simply reducing the TFA content to minimize tBu cation generation led to incomplete removal of the tBu protecting groups from Ser(tBu) and Thr(tBu) residues [1].
The following diagram visualizes the two-step cleavage protocol designed to prevent S-tert-butylation.
The core challenge is that linear dipeptides are often susceptible to rapid enzymatic degradation. The primary strategy to overcome this is structural rigidification, which makes the molecule less recognizable to metabolizing enzymes [1].
The table below summarizes the key approaches and their experimental support:
| Strategy | Description | Experimental Support / Rationale |
|---|---|---|
| Peptide Backbone Methylation | Introducing methyl groups (-CH₃) to the peptide backbone (N- or Cα-methylation). | Creates steric hindrance, blocking protease access; improves metabolic stability and cell permeability [1]. |
| Cyclization | Using rigid scaffolds like 3-phenylpyrrolidine for the C-terminal residue. | Replaces flexible leucine side chain; significantly improves metabolic stability & intestinal permeability while maintaining high target affinity [1]. |
| D-Amino Acid Incorporation | Substituting one amino acid with its D-isomer. | Makes peptide bond less recognizable to endogenous proteases (not directly covered; established peptide design principle). |
| C-Terminal Amidation | Using an amide (-NH₂) instead of a carboxylic acid (-OH) at C-terminus. | Enhances stability by neutralizing charge; strengthens peptide-membrane interactions & protects from carboxypeptidases [2]. |
Before and after applying stabilization strategies, you need to assess metabolic stability. The standard method uses liver microsomes.
The diagram below illustrates the key steps in this assay.
This protocol is adapted from standard practices used in pharmaceutical screening [3].
1. Reagent Preparation:
2. Incubation Setup:
3. Sample Collection & Quenching:
4. Analysis and Data Calculation:
Q1: Why is my stabilized dipeptide showing poor cellular activity despite good metabolic stability? This is a common issue. Improved metabolic stability does not guarantee cellular uptake. The compound might have poor membrane permeability.
Q2: My modified H-Phe-Leu-NH2.HBr analogue has high affinity in a binding assay but fails in a functional cell-based assay. What could be the reason? This discrepancy can arise from several factors:
Q3: How reliably do results from rat liver microsomes predict in vivo clearance in humans? While rat microsomes are useful for initial ranking, they are not perfectly predictive for human in vivo clearance.
The table below summarizes the key identifiers and structural information for H-Phe-Leu-NH2·HBr.
| Property | Description |
|---|---|
| CAS Number | 108321-16-0 [1] |
| Molecular Formula | C₁₅H₂₄BrN₃O₂ [1] |
| Molecular Weight | 358.27 g/mol [1] |
| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1] |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1] |
| Salt Form | Hydrobromide (HBr) [1] |
Q1: Why is H-Phe-Leu-NH2·HBr considered hygroscopic? The dipeptide exists as a hydrobromide salt. The ionic nature of this salt form makes it prone to absorbing moisture from the atmosphere [1].
Q2: What are the visual indicators that my sample has absorbed moisture? You might observe clumping or caking of a previously free-flowing powder, a change in color, or the formation of a viscous liquid or paste.
Q3: How does moisture absorption affect my experimental results?
Q4: What is the best way to store this compound for long-term stability? For long-term storage, the compound should be kept in a sealed container with a tight-fitting lid. For maximum stability, consider storing the vial inside a larger, airtight container alongside a packet of desiccant (such as silica gel).
The flowchart below outlines a logical approach to diagnosing and resolving issues related to moisture exposure.
For consistent experimental results, please follow this workflow when preparing to use H-Phe-Leu-NH2·HBr.
| Investigation Area | Potential Issue | Suggested Action & Optimization Strategy |
|---|---|---|
| Reaction Mechanism & Cofactors [1] | Suboptimal cofactor concentration for enzymatic amidation. | For PAM-mediated amidation, ensure optimal cofactors: 2 mM Ascorbate and 5 µM Cu²⁺ [1]. |
| Reaction Conditions & Stability [2] [1] | Peptide degradation or poor stability during reaction or work-up. | • Use protease inhibitors (e.g., amastatin, leupeptin) in the reaction mixture [1]. • Control temperature and pH strictly; avoid prolonged exposure to harsh conditions [2]. | | Chemical Modification & Engineering [2] [3] | Inherent instability of the linear peptide or poor reaction efficiency. | • Explore peptide cyclization or use of D-amino acids to enhance stability against enzymatic degradation [3]. • Employ penetration enhancers or enzyme inhibitors to protect the peptide [2]. | | Purification & Analysis [1] | Inaccurate quantification of the final product. | • Use a stable internal standard for HPLC quantification. • Verify the Limit of Detection (LOD) and Limit of Quantification (LOQ) of your analytical method to ensure it can accurately measure the expected product amount [1]. |
The following workflow outlines a systematic approach to diagnosing and resolving the low yield issue based on the parameters above:
To support your troubleshooting, here are detailed methodologies for critical experiments cited in the guide.
1. Protocol: Optimizing Cofactor Concentrations for Amidation [1]
2. Protocol: Assessing Peptide Stability in Serum [1]
Q1: Besides cofactors, what other factors can influence PAM-mediated amidation yield? The stability of the amidated product is a critical factor. If the final product is degraded quickly in the reaction medium, the measured yield will be low. It is crucial to use protease inhibitors and confirm the stability of both your substrate and product under the specific reaction conditions you are using [1].
Q2: Are there alternative strategies if traditional solution-phase amidation continues to fail? Yes. If optimizing reaction conditions does not suffice, consider more advanced peptide engineering approaches. These include:
The table below compares the basic chemical information and supplier details for the two compounds. Note that while structural data for H-Phe-Leu-NH₂·HBr is confirmed, details for H-Val-Leu-NH₂·HCl are based on a brief mention as a structural analog [1].
| Property | H-Phe-Leu-NH₂·HBr | H-Val-Leu-NH₂·HCl |
|---|---|---|
| CAS Number | 108321-16-0 [2] [1] [3] | Information missing |
| Molecular Formula | C₁₅H₂₄BrN₃O₂ [2] [1] [3] | C₁₄H₂₆ClN₃O₂ (mentioned as an analog) [1] |
| Molecular Weight | 358.27 g/mol [2] [1] [3] | Information missing |
| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1] | Information missing |
| Structural Difference | Phenylalanine (aromatic side chain) | Valine (aliphatic, branched side chain) |
| Suppliers | Nextpeptide Inc, Hangzhou MolCore BioPharmatech, DONBOO AMINO ACID COMPANY, GL Biochem (Shanghai) Ltd, Shanghai Hanhong Scientific [3] | Information missing |
Research indicates that H-Phe-Leu-NH₂·HBr exhibits neuroprotective properties by activating a key cellular survival pathway. The Phe-Leu motif is crucial as it mimics endogenous neurotrophic factors [1].
Experimental data comes from studies using SH-SY5Y neuroblastoma cells subjected to oxidative stress with 6-hydroxydopamine (6-OHDA), a model for neuronal damage. Treatment with Phe-Leu containing peptides showed significant protective effects [1]:
| Parameter | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH₂·HBr Analog | Change |
|---|---|---|---|
| ROS Production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
| Mitochondrial Membrane Potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
| Caspase-3 Activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
The neuroprotective effect is primarily mediated through the activation of the PI3K/AKT/mTOR pathway [1]. The diagram below illustrates this mechanism.
In this pathway, the dipeptide triggers PI3K activation. The leucine residue facilitates hydrophobic interactions with AKT, while the phenylalanine moiety helps stabilize binding to mTOR, leading to phosphorylation and activation of these key proteins and ultimately promoting cell survival [1].
The key experiments citing the activity of H-Phe-Leu-NH₂·HBr were conducted as follows [1]:
The table below summarizes the key information found for each compound, illustrating their distinct research contexts.
| Compound | Primary Research Context / Target | Key Affinity & Properties | Reported Experimental Data |
|---|---|---|---|
| H-Phe-Phe-NH₂ & Analogues [1] | Substance P (1-7) binding site; Neuropathic pain reduction. | High affinity for target site; Improved metabolic stability & cell permeability (for constrained analogues). | Affinity to target site; Intestinal permeability; Metabolic stability. |
| H-Phe-Leu-NH₂·HBr [2] | Neuroprotection; Activation of cell survival pathways (PI3K/Akt/mTOR). | Not reported as a binding affinity value. Biological activity demonstrated via pathway activation. | Caspase-3 activity reduction; ROS production reduction; Mitochondrial membrane potential preservation. |
Here is a more detailed look at the experimental findings for each compound.
Research on H-Phe-Phe-NH₂ aimed at developing stable and orally bioavailable mimetics of the neuropeptide Substance P (1-7) [1].
This dipeptide has been studied in the context of neuroprotection, particularly in models of oxidative stress in neuronal cells [2].
The research on H-Phe-Leu-NH₂·HBr links its activity to the activation of a key cell survival pathway. The diagram below illustrates this mechanism.
For researchers aiming to improve the properties of a lead dipeptide like H-Phe-Leu-NH2, the following strategies, derived from peptidomimetic research, are highly relevant. The general workflow and goals of these strategies are summarized in the diagram below.
The core principles behind these strategies are to reduce the molecule's hydrogen-bonding potential and shield it from enzymatic degradation [1] [2] [3]. Conformational constraint through cyclization, for example, was a key method in developing H-Phe-Phe-NH2 analogues with high affinity and improved metabolic stability and permeability [1].
To objectively compare the performance of modified dipeptides, you can employ the following established experimental methods.
| Assay Type | Basic Principle | Key Measurements & Outputs | Considerations |
|---|---|---|---|
| Cellular Assay (Reporter Gene) [2] | A steroid-conjugated test compound enters cells, binds a receptor, and induces luciferase reporter expression. | Normalized ratio of firefly to Renilla luciferase activity indicates relative permeability. | Measures functional cell entry; result can be influenced by factors beyond passive diffusion. |
| Parallel Artificial Membrane Permeation Assay (PAMPA) [3] | Tag-free measurement of passive diffusion across a synthetic lipid barrier in a transwell system. | Apparent permeability (Papp). | High-throughput; measures only passive permeability without cellular active transport/efflux. |
| Cell-Based Assays (Caco-2/MDCK) [3] | Measures compound traversal across a monolayer of intestinal (Caco-2) or kidney (MDCK) cells. | Apparent permeability (Papp); can identify efflux by transporters. | More physiologically relevant; good predictor of oral bioavailability. |
The cellular reporter gene assay offers a functional readout of a compound's ability to not only enter a cell but also activate an intracellular pathway [4] [2]. The workflow for this assay is detailed below.
While direct data on H-Phe-Leu-NH2.HBr is limited, one source suggests it may have neuroprotective properties, potentially activating intracellular survival pathways like PI3K/Akt/mTOR, which implies some degree of cell permeability [4]. This provides a rationale for its further development.
For a comprehensive evaluation of your dipeptide analogues, consider these steps:
| Strategy | Chemical Modification Approach | Mechanism for Enhanced Stability | Experimental Evidence & Key Findings |
|---|---|---|---|
| Steric Shielding [1] | Introduce methyl or fluoro substituents at ortho positions to amide bonds (R1, R2, R3). | Sterically blocks access of hydrolytic enzymes (amidases, esterases) to the susceptible amide bond [1]. | Derivative with ortho-fluoro substituent on anilide showed improved stability in human/mouse liver microsomes while maintaining antimycobacterial activity [1]. |
| Macrocyclization [2] [3] | Form a macrocyclic ring structure that incorporates the dipeptide scaffold. | Constrains peptide conformation; can shield amide bonds from proteolytic exposure and improve overall molecular stability [4]. | Compound 23h (macrocyclic dipeptide N-benzyl amide) showed favorable metabolic stability in Human Liver Microsomes (HLMs) and potent proteasome inhibition [2] [3]. |
| Peptide Bond Substitution [4] | Replace the peptide amide bond with a more stable bioisostere (e.g., N-methylation, retro-inverso amide, or other non-cleavable bonds). | Eliminates the recognizable cleavage site for peptidases and amidases; N-methylation also introduces steric hindrance [4]. | N-methylation of peptide bonds demonstrated to increase stability against proteases like chymotrypsin [4]. A study on thyrotropin-releasing hormone (TRH) used N-α-hydroxyalkylation to protect against carboxypeptidase [5]. |
| Terminal Modification [4] | Modify the C- and/or N-termini through acetylation, amidation, or conjugation with PEG/alkyl chains. | Protects peptides from exopeptidases that cleave from the termini; PEGylation can also alter biodistribution [4]. | A review notes C- and N-terminal modification is a widely used strategy to protect against exopeptidase cleavage [4]. |
For the most relevant strategies, here are the key methodological details from the research.
This protocol is based on the study of Nα-aroyl-N-aryl-phenylalanine amides (AAPs) [1].
This protocol was used to evaluate the efficacy of macrocyclic dipeptide N-benzyl amides as proteasome inhibitors [2] [3].
The following diagram illustrates the logical relationship and workflow between the key strategies and experimental evaluations discussed.
The table below summarizes the key characteristics of these two dipeptides based on the available data.
| Property | H-Phe-Leu-NH2.HBr | H-Ala-Leu-NH2.HBr |
|---|---|---|
| Molecular Formula | C₁₅H₂₄BrN₃O₂ [1] | C₉H₁₈BrN₃O₂ (Inferred from general formula C₁₃H₂₂BrN₃O₂ in search results [1]) |
| Molecular Weight | 358.27 g/mol [1] | Information Missing |
| CAS Number | 108321-16-0 [1] | Information Missing |
| Structural Features | Contains aromatic phenylalanine and branched-chain leucine [1] | Contains aliphatic alanine and branched-chain leucine [1] |
| Key Biological Activities | Neuroprotective; activates PI3K/AKT/mTOR pathway; attenuates apoptosis [1] | Information Missing; different biochemical pathways due to alanine [1] |
| Experimental Solubility | Enhanced in water (due to HBr salt) [1] | Information Missing |
| Primary Research Applications | Biochemical research, neurological disorder models, pharmaceutical development [1] | Biochemical research (inferred) [1] |
Both dipeptides are typically synthesized using standard peptide synthesis techniques.
Optimized SPPS Workflow for H-Phe-Leu-NH₂.HBr:
The synthesis can be optimized by adjusting several parameters [1]:
Experimental data outlines a specific neuroprotective mechanism for this compound, primarily through the activation of a key cellular survival pathway.
The following diagram illustrates the signaling pathway through which this compound exerts its neuroprotective effects, based on studies in 6-hydroxydopamine (6-OHDA)-induced oxidative stress models in SH-SY5Y neuroblastoma cells [1].
Diagram Title: this compound Neuroprotective Pathway
Supporting Experimental Data:
The activation of this pathway leads to measurable protective outcomes, as summarized below [1]:
| Parameter | Change vs. Control (6-OHDA Model) |
|---|---|
| ROS Production | -40% |
| Mitochondrial Membrane Potential | +35% |
| Caspase-3 Activity | -35% |
The molecular interaction is facilitated by the dipeptide's structure: the leucine residue engages in hydrophobic interactions with AKT, while the phenylalanine moiety helps stabilize the binding to mTOR [1].
The core difference lies in their side chains: this compound has a large, hydrophobic aromatic ring (phenylalanine), while H-Ala-Leu-NH2.HBr has a small, simple methyl group (alanine). This structural difference dictates their research applications.
The available information strongly supports the neuroprotective properties of this compound, but data on H-Ala-Leu-NH2.HBr is limited.
The table below summarizes the available fundamental data for H-Phe-Leu-NH₂·HBr, which is a dipeptide [1] [2].
| Property | Details |
|---|---|
| CAS Number | 108321-16-0 [1] [2] |
| Chemical Name | H-Phe-Leu-NH₂·HBr; L-Phenylalanyl-L-leucinamide hydrobromide; Phe-Leu Amide hydrobromide [1] [2] |
| Molecular Formula | C₁₅H₂₄BrN₃O₂ [1] [2] |
| Molecular Weight | 358.27 g/mol [1] [2] |
| Purity | Typically 95% to 97% (from suppliers) [1] |
While direct data is unavailable, one research paper provides context on structurally related compounds. A study on constrained H-Phe-Phe-NH₂ analogues reported improved attributes [3]. Although this focuses on a different dipeptide, it illustrates the type of research relevant to this class of compounds.
Based on standard practices in the field [3], the general workflow for validating the binding affinity and properties of a peptide compound typically involves several key stages. The following diagram outlines this common logical workflow.